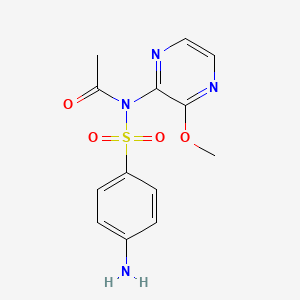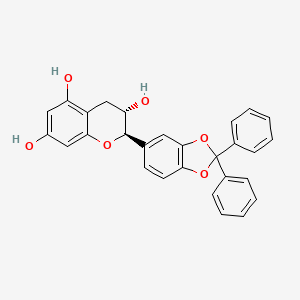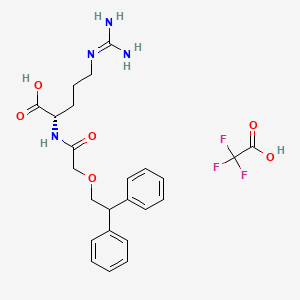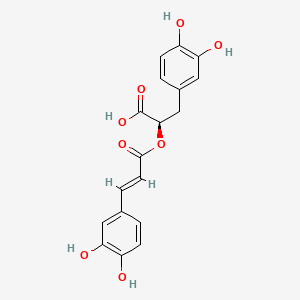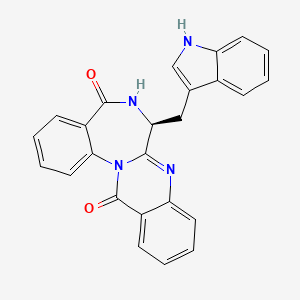
Asperlicin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asperlicin C is a natural product that is derived from the fungus Aspergillus alliaceus. It has been found to possess a range of biological activities, including antibacterial, antifungal, and anticancer properties. Asperlicin C has therefore attracted significant attention from the scientific community, with researchers seeking to understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Asperlicin C is a nonpeptidal CCK antagonist, and its synthesis has been a subject of interest in recent research. A notable advancement is the highly enantioselective and protecting-group free total synthesis of asperlicin C, achieved through a low-valent titanium-mediated reductive cyclization method. This process allowed for over 99% enantioselectivity and provided a more efficient synthesis route (Huang et al., 2015). Additionally, another study focused on the facile synthesis of quinazolino[1,4]benzodiazepine alkaloids, including asperlicin C, through a novel reductive N-heterocyclization of N-(2-nitrobenzoyl)amides (Al-Said et al., 2010).
Biological Applications
In the realm of biological applications, asperlicin C has been recognized for its potential in pharmaceutical development. A study highlighted the pharmacological significance of asperlicin analogues, including asperlicin C, as non-peptidal cholecystokinin-antagonists, exploring their structure-activity relationship and potential therapeutic applications (Lattmann et al., 2001). Another investigation into C-terminal anthranoyl-anthranilic acid derivatives, derived from asperlicin, further emphasized its role in developing selective CCK-A receptor ligands (Varnavas et al., 2000).
Biosynthesis Pathways
The biosynthesis of asperlicin C has also been a topic of interest. A study identified the gene cluster responsible for directing the biosynthesis of asperlicin family metabolites, providing insights into the efficient biosynthesis of complex heptacyclic asperlicin E (Haynes et al., 2012). This indicates a broader scope of research in understanding the natural production of asperlicin C and related compounds.
Eigenschaften
CAS-Nummer |
93413-06-0 |
|---|---|
Produktname |
Asperlicin C |
Molekularformel |
C25H18N4O2 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
(7S)-7-(1H-indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C25H18N4O2/c30-24-18-9-3-6-12-22(18)29-23(27-20-11-5-2-8-17(20)25(29)31)21(28-24)13-15-14-26-19-10-4-1-7-16(15)19/h1-12,14,21,26H,13H2,(H,28,30)/t21-/m0/s1 |
InChI-Schlüssel |
BUTFEAMXSRJHIM-NRFANRHFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H]3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |
Synonyme |
(7S)-7-(1H-Indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



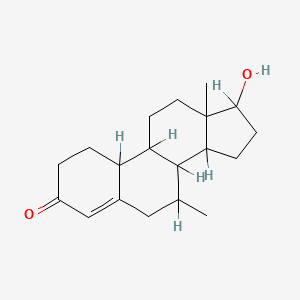
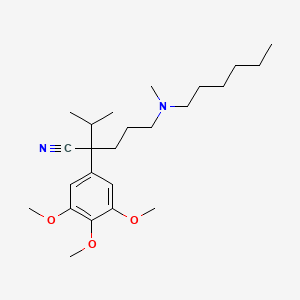
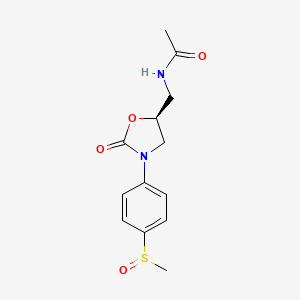
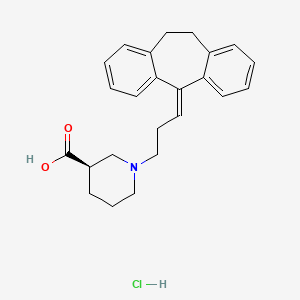
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)
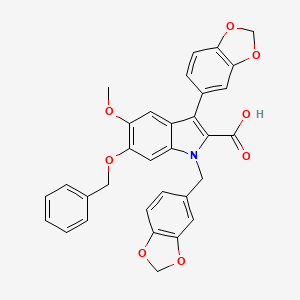
![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)
![1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B1663312.png)
![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)
